4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene
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Overview
Description
4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[114002,608,12]heptadeca-1(17),2,5,8,11,13,15-heptaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene typically involves multi-step organic reactions. These reactions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the tetracyclic structure. Common synthetic routes may include cyclization reactions, where smaller precursor molecules are combined to form the larger, more complex tetracyclic compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s multiple nitrogen and oxygen atoms allow it to form hydrogen bonds and other interactions with its targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene: Known for its use in organic light-emitting diodes (OLEDs) and other electronic applications.
4,9-dioxo-3,10-dioxa-5,8-diazadodecane-1,12-diyl bis(2-methylacrylate): Utilized in the synthesis of polymers and other advanced materials.
Uniqueness
4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[114002,608,12]heptadeca-1(17),2,5,8,11,13,15-heptaene stands out due to its unique tetracyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H3N7O2 |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene |
InChI |
InChI=1S/C8H3N7O2/c1-2-10-4-3(9-1)5-7(14-16-12-5)11-8-6(4)13-17-15-8/h1-2H,(H,11,14,15) |
InChI Key |
ZHDZEWUPXRMJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C3=NON=C3NC4=NON=C24 |
Origin of Product |
United States |
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